2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .
Synthesis Analysis
The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site, and SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .Chemical Reactions Analysis
The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Scientific Research Applications
Novel Synthesis Methods
2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine is a subject of interest in the synthesis of imidazo[1,2-a]pyridin-2-one derivatives. Researchers have developed innovative methods for synthesizing these derivatives, such as reactions under microwave irradiation in ethylene glycol, which offer convenient operations and easily obtained starting materials (Tu et al., 2007). Another notable method is the transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines, which simplifies the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
Application in Antifungal Activity
In the realm of medicinal chemistry, new derivatives of this compound have been synthesized and evaluated for their potential as antifungal agents. For example, compounds like hydrazinecarbothioamide derivatives showed moderate antifungal activity against various fungal strains, with some compounds exhibiting significant activity (Göktaş et al., 2014).
Green Chemistry and Efficient Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives also emphasizes green chemistry principles. An efficient method for the regioselective synthesis of these derivatives has been developed using a one-pot three-component reaction under solvent-free conditions. This approach not only ensures high regioselectivity but also aligns with green chemistry by avoiding the use of transition metals and reducing environmental impact (Wen et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-6-14-7-5-9)15-10-3-1-2-8-16(10)12/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYYFOUNCBKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215991-77-7 | |
Record name | 2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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